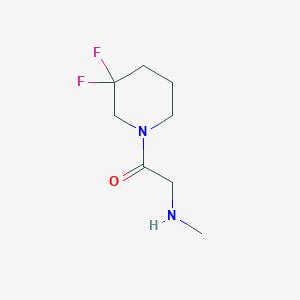
2-(3-Chloro-4-ethoxy-5-fluorophenyl)acetic acid
Overview
Description
“2-(3-Chloro-4-ethoxy-5-fluorophenyl)acetic acid” is a chemical compound . It is a member of the class of compounds known as aryls, which are organic building blocks . The CAS number for this compound is 1017778-96-9 .
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for 1°, 2°, and 3° alkyl boronic esters . This process, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular formula for “2-(3-Chloro-4-ethoxy-5-fluorophenyl)acetic acid” is C10H10ClFO3 . The molecular weight of the compound is 232.64 .Chemical Reactions Analysis
As mentioned in the synthesis analysis, the protodeboronation of pinacol boronic esters is a key step in the synthesis of similar compounds . This process, when paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The boiling point and other physical properties of “2-(3-Chloro-4-ethoxy-5-fluorophenyl)acetic acid” are not explicitly mentioned in the search results .Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its benzylic position is particularly reactive due to resonance stabilization, making it a candidate for nucleophilic substitution reactions . This reactivity can be harnessed to create a variety of complex molecules for further research and development.
Medicinal Chemistry
In medicinal chemistry, this acid could be used to synthesize novel compounds with potential pharmacological activities. Its structure suggests it could be useful in the synthesis of small molecule libraries, which are crucial for drug discovery and development .
Agriculture
While specific applications in agriculture are not directly cited, the chemical properties of 2-(3-Chloro-4-ethoxy-5-fluorophenyl)acetic acid suggest it could be used in the synthesis of agrochemicals. Its halogenated and ether groups may be useful in creating compounds with herbicidal or pesticidal properties .
Material Science
The compound’s potential in material science lies in its ability to act as a precursor for more complex molecules. For instance, it could be used in the synthesis of liquid crystalline materials, which have applications in displays and advanced optics .
Environmental Science
In environmental science, this compound could be used to study degradation processes or as a standard in analytical methods to detect similar compounds in environmental samples. Understanding its behavior in the environment is essential for assessing potential risks .
Biochemistry
Biochemically, 2-(3-Chloro-4-ethoxy-5-fluorophenyl)acetic acid might be used as a reagent in enzymatic studies or as a building block for compounds that interact with biological macromolecules, aiding in the study of biochemical pathways .
Pharmacology
In pharmacology, the compound’s structure could be modified to enhance its interaction with biological targets, potentially leading to the development of new therapeutic agents. Its fluorine atom, in particular, is often found in pharmaceuticals due to its ability to form stable bonds with proteins .
Chemical Education
Lastly, this compound can serve as an excellent example in chemical education to illustrate various chemical reactions and mechanisms, such as electrophilic aromatic substitution and free radical reactions, due to its reactive benzylic position and presence of a benzene ring .
Safety And Hazards
properties
IUPAC Name |
2-(3-chloro-4-ethoxy-5-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO3/c1-2-15-10-7(11)3-6(4-8(10)12)5-9(13)14/h3-4H,2,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDDGBLYOWWDAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301256469 | |
| Record name | 3-Chloro-4-ethoxy-5-fluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-ethoxy-5-fluorophenyl)acetic acid | |
CAS RN |
1017778-96-9 | |
| Record name | 3-Chloro-4-ethoxy-5-fluorobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-ethoxy-5-fluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 5-methylspiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1531919.png)

![1-[(Cyclohexylamino)methyl]cyclobutan-1-ol](/img/structure/B1531921.png)


![3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine](/img/structure/B1531926.png)



![5-[(Benzyloxy)carbonyl]-4,5,6,7-tetrahydro[1,2,3]oxadiazolo[3,4-a]pyrazin-8-ium-3-olate](/img/structure/B1531936.png)
![2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid](/img/structure/B1531937.png)
![1-[4-(Methoxymethyl)piperidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1531938.png)
